BenchChemオンラインストアへようこそ!

BMS-795311

CETP inhibition enzyme assay potency

BMS-795311 is a research-grade, orally bioavailable CETP inhibitor (IC50 4 nM SPA) ideal for reverse cholesterol transport and HDL functionality studies. Unlike torcetrapib, it does not elevate blood pressure or aldosterone synthase in preclinical models, enabling clean lipid endpoint interpretation. With 37% oral bioavailability in mice and rats and maximal CE transfer inhibition at 1 mg/kg, it minimizes compound usage in chronic dosing. Select BMS-795311 to avoid the confounding off-target effects and adipose accumulation seen with legacy CETP inhibitors.

Molecular Formula C34H23F10NO3
Molecular Weight 683.54603
Cat. No. B1191595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-795311
SynonymsBMS-795311;  BMS 795311;  BMS795311.; (R)-N-(1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(2,2,3,3-tetrafluoropropanoyl)phenyl)-2-phenylethyl)-4-fluoro-3-(trifluoromethyl)benzamide
Molecular FormulaC34H23F10NO3
Molecular Weight683.54603
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BMS-795311: A Preclinical CETP Inhibitor with Differentiated Safety Profile for Cardiovascular Research


BMS-795311 is a preclinical, orally bioavailable small molecule inhibitor of cholesteryl ester transfer protein (CETP) [1]. It belongs to the triphenylethanamine (TPE) class and is chemically designated as N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide [2]. The compound demonstrates potent CETP inhibition in enzyme-based scintillation proximity assays (SPA) and in human whole plasma assays (hWPA) [1].

Why BMS-795311 Cannot Be Substituted by Another CETP Inhibitor: Off-Target Liabilities Define the Procurement Choice


Substitution among CETP inhibitors is not trivial due to class-wide heterogeneity in off-target effects that critically impact preclinical model outcomes. Torcetrapib, a first-generation CETP inhibitor, failed in Phase III trials due to off-target increases in blood pressure and aldosterone levels—effects attributed to CETP-independent, compound-specific molecular actions [1]. Anacetrapib, while safer, exhibited an exceptionally long terminal half-life and accumulated in adipose tissue, complicating long-term studies [1]. Therefore, researchers cannot assume functional equivalence among CETP inhibitors; compound-specific profiling is essential to avoid confounding off-target variables in experimental design. The evidence below demonstrates BMS-795311's distinct safety and pharmacokinetic signature relative to key comparators, supporting its procurement for studies where torcetrapib-like toxicity or anacetrapib-like accumulation is undesirable.

BMS-795311 Quantitative Differentiation Evidence: Head-to-Head Data for CETP Inhibitor Procurement


Superior In Vitro Potency vs. Torcetrapib: BMS-795311 Inhibits CETP with an IC50 of 3.8-4 nM Compared to Torcetrapib's 37 nM

In an enzyme-based scintillation proximity assay (SPA), BMS-795311 inhibits CETP with an IC50 of 3.8 nM [1]. Under comparable assay conditions, the first-generation inhibitor torcetrapib exhibits an IC50 of 37 nM [2]. This represents an approximate 10-fold greater potency for BMS-795311 in this cell-free enzymatic context.

CETP inhibition enzyme assay potency

Absence of Blood Pressure Elevation in Rat Telemetry: BMS-795311 Avoids Torcetrapib's Key Cardiovascular Liability

In rat telemetry studies, intravenous administration of BMS-795311 at 8 mg/kg produced no significant effect on mean, systolic, or diastolic blood pressure compared to vehicle control [1]. In direct contrast, torcetrapib is known to elevate blood pressure in both preclinical models and humans, an off-target effect that led to its clinical discontinuation [2]. This differentiation is further supported by the absence of aldosterone synthase (CYP11B2) mRNA induction in H295R cells treated with 10 μM BMS-795311 for 24 hours [1], whereas torcetrapib induces CYP11B2 expression, linking it to mineralocorticoid-mediated hypertension.

blood pressure cardiovascular safety off-target effect

Species-Dependent Oral Bioavailability: BMS-795311 Demonstrates 37% F in Rodents vs. 5% in Dogs

Following oral administration, BMS-795311 exhibits species-dependent oral bioavailability (F%): 37% in mice, 37% in rats, 20% in cynomolgus monkeys, and 5% in dogs [1]. Corresponding Cmax values were 5.3 ng/mL (mice), 17 ng/mL (rats), 1.7 ng/mL (monkeys), and 0.43 ng/mL (dogs) [1]. These data indicate that rodent models (mouse/rat) are optimal for studying oral efficacy, whereas canine models are unsuitable due to poor systemic exposure.

pharmacokinetics oral bioavailability species comparison

Maximal CE Transfer Inhibition at 1 mg/kg Oral Dose: Potency in Human CETP Transgenic Mouse Model

In human CETP/apoB-100 dual transgenic mice, a single oral dose of 1 mg/kg BMS-795311 maximally inhibited cholesteryl ester (CE) transfer activity [1]. This low effective dose demonstrates robust target engagement in a translational model expressing human CETP.

cholesteryl ester transfer in vivo efficacy transgenic mouse

Optimal Use Cases for BMS-795311 in Preclinical Cardiovascular and Safety Pharmacology Research


Isolating CETP-Dependent Lipoprotein Effects from Blood Pressure Confounders

Researchers investigating the direct effects of CETP inhibition on reverse cholesterol transport (RCT) or HDL functionality should select BMS-795311 because, unlike torcetrapib, it does not elevate blood pressure or induce aldosterone synthase in preclinical models [1]. This allows clean interpretation of lipid-related endpoints without the confounding influence of mineralocorticoid-mediated hypertension.

Oral Efficacy Studies in Rodent Models of Dyslipidemia

For studies requiring oral dosing in mice or rats, BMS-795311 is suitable due to its 37% oral bioavailability in both species and its ability to maximally inhibit CE transfer at 1 mg/kg in human CETP transgenic mice [1][2]. This low effective dose minimizes compound usage and reduces the risk of non-specific toxicity during chronic dosing regimens.

Safety Pharmacology Profiling: Differentiating Compound-Specific vs. Mechanism-Based Toxicity

Safety pharmacologists can use BMS-795311 as a reference CETP inhibitor that lacks the blood pressure liability of torcetrapib. Comparative studies between BMS-795311 and torcetrapib in the same rodent telemetry model provide a framework for distinguishing compound-specific cardiovascular off-target effects (e.g., torcetrapib's pressor response) from potential class-wide effects of CETP inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-795311

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.